molecular formula C14H9NO2 B1201755 4-Methylbenzo(g)quinoline-5,10-dione CAS No. 96889-94-0

4-Methylbenzo(g)quinoline-5,10-dione

Cat. No.: B1201755
CAS No.: 96889-94-0
M. Wt: 223.23 g/mol
InChI Key: GVRYUHXXENMGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylbenzo(g)quinoline-5,10-dione is a natural product found in Cananga odorata, Annona cherimola, and other organisms with data available.

Properties

CAS No.

96889-94-0

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

4-methylbenzo[g]quinoline-5,10-dione

InChI

InChI=1S/C14H9NO2/c1-8-6-7-15-12-11(8)13(16)9-4-2-3-5-10(9)14(12)17/h2-7H,1H3

InChI Key

GVRYUHXXENMGEV-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O

96889-94-0

Synonyms

cleistopholine

Origin of Product

United States

Synthesis routes and methods

Procedure details

(E)-2-Butenal N,N-dimethylhydrazone, (3.70 g, 0.033 mol) in dry xylene (10 mL, Fisher) was added to a xylene solution (50 mL) of 2-bromo-1,4-naphthoquinone, (6.00 g, 0.025 mol) in a 200-mL, round-bottomed flask fitted with a condensor. The dark mixture was then heated at reflux for 6 h under a nitrogen atmosphere before decanting the solution into a 500-mL separatory funnel. The solids coating the wall of the flask were washed thoroughly with ethyl acetate (6×25 mL) and these washings added to the separatory funnel. The combined organic solutions were extracted with 2N sulfuric acid solution (1×100 mL followed by 2×75 mL). The acid layers were then combined, chilled in ice, and made basic (~pH 10 test paper) with sodium hydroxide before extracting with ethyl acetate (4×100 mL). The latter organic layers were dried over potassium carbonate and concentrated to dryness on a rotary evaporator. This material was applied to a 4×70 cm column of Silica gel (Merck 230-400 mesh) and the product Muted with ethyl acetate. Concentration of the appropriate column fractions yielded pure cleistopholine (3.20 g, 57%); mp 202°-204° C. (lit. mp 198°-201° C.). IR (KBr) 1680, 1660, 1590, 1300, 980, 720 cm-1 ; 1H NMR (CDCl3) δ8.86 (d, J=4.9 Hz, 1 H), 8.34-8.30 (m, 1 H), 8.24-8.19 (m, 1 H), 7.82-7.76 (m, 2 H), 7.47 (dd, J=4.9, 0.7 Hz, 1 H), 2.88 (br s, 3 H); 13C NMR (CDCl3) 184.7 (0), 181.9 (0), 153.4 (1), 151.5 (0), 150.0 (0), 134.5 (1), 134.1 (1), 133.8 (0), 132.5 (0), 131.2 (1), 129.1 (0), 127.3 (1), 127.1 (1), 2.28 (3) ppm.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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